molecular formula C17H16N2O4 B4179858 N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4179858
M. Wt: 312.32 g/mol
InChI Key: UYDFRLDPXUBZJT-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a dihydro-benzodioxine moiety, and a carboxamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: The initial step involves the acetylation of aniline to form N-acetylaniline.

    Formation of the Benzodioxine Ring: The next step involves the cyclization of a suitable precursor to form the dihydro-benzodioxine ring. This can be achieved through a reaction involving a phenol derivative and an appropriate diol under acidic conditions.

    Coupling of the Acetylamino and Benzodioxine Moieties: The final step involves the coupling of the N-acetylaniline with the dihydro-benzodioxine derivative to form the desired compound. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetylamino and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or receptors.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the benzodioxine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-2-nitrobenzamide: This compound has a similar acetylamino group but differs in the presence of a nitro group instead of the benzodioxine ring.

    N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide: Similar to the above compound but with a methyl group attached to the benzene ring.

Uniqueness

N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the dihydro-benzodioxine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different ring structures.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-13-3-2-4-14(10-13)19-17(21)12-5-6-15-16(9-12)23-8-7-22-15/h2-6,9-10H,7-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDFRLDPXUBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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